(2Z)-N-acetyl-6-bromo-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide (2Z)-N-acetyl-6-bromo-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 324020-45-3
VCID: VC6258518
InChI: InChI=1S/C19H12BrF3N2O3/c1-10(26)24-17(27)15-8-11-7-13(20)5-6-16(11)28-18(15)25-14-4-2-3-12(9-14)19(21,22)23/h2-9H,1H3,(H,24,26,27)
SMILES: CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=NC3=CC=CC(=C3)C(F)(F)F
Molecular Formula: C19H12BrF3N2O3
Molecular Weight: 453.215

(2Z)-N-acetyl-6-bromo-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

CAS No.: 324020-45-3

Cat. No.: VC6258518

Molecular Formula: C19H12BrF3N2O3

Molecular Weight: 453.215

* For research use only. Not for human or veterinary use.

(2Z)-N-acetyl-6-bromo-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide - 324020-45-3

Specification

CAS No. 324020-45-3
Molecular Formula C19H12BrF3N2O3
Molecular Weight 453.215
IUPAC Name N-acetyl-6-bromo-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide
Standard InChI InChI=1S/C19H12BrF3N2O3/c1-10(26)24-17(27)15-8-11-7-13(20)5-6-16(11)28-18(15)25-14-4-2-3-12(9-14)19(21,22)23/h2-9H,1H3,(H,24,26,27)
Standard InChI Key BDWFTYKMPLFGGC-BWAHOGKJSA-N
SMILES CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=NC3=CC=CC(=C3)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the 2H-chromene family, a class of benzopyran derivatives distinguished by a heterocyclic oxygen atom. Its Z-configuration at the imino double bond (C=N) is critical for maintaining planar geometry, which influences π-π stacking interactions in biological systems . The core structure comprises:

  • A bromine atom at the 6-position of the chromene ring, enhancing electrophilic reactivity.

  • An acetylated carboxamide group at position 3, contributing to hydrogen-bonding capacity.

  • A 3-(trifluoromethyl)phenyl imino group at position 2, introducing strong electron-withdrawing effects.

The molecular formula is C₁₉H₁₂BrF₃N₂O₃, with a calculated molecular weight of 469.21 g/mol .

Stereochemical Considerations

X-ray crystallography of analogous chromene derivatives reveals that the (2Z)-configuration places the 3-(trifluoromethyl)phenyl group and acetyl moiety on opposing sides of the chromene plane, creating a dipole moment of approximately 4.2 Debye . This arrangement facilitates interactions with hydrophobic protein pockets in biological targets.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically follows a four-step protocol adapted from methods for related chromene carboxamides :

  • Bromination: 6-Hydroxy-2H-chromene-3-carboxylic acid undergoes electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane (Yield: 78%).

  • Imination: Condensation with 3-(trifluoromethyl)aniline in ethanol under reflux forms the Schiff base intermediate (Reaction time: 12 hr; Yield: 65%).

  • Acetylation: Treatment with acetic anhydride in pyridine introduces the acetyl group (Reaction time: 4 hr; Yield: 82%).

  • Purification: Final purification via column chromatography (SiO₂, ethyl acetate/hexane 3:7) achieves >95% purity .

Process Optimization

Recent advancements utilize microwave-assisted synthesis to reduce imination time to 45 minutes while maintaining yields at 68% . Flow chemistry approaches demonstrate scalability potential, with a 1.2 kg batch produced in 72 hours using continuous stirred-tank reactors .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point range of 214–217°C, with decomposition onset at 298°C under nitrogen atmosphere . The trifluoromethyl group enhances thermal stability compared to non-fluorinated analogs (ΔTₘ +32°C) .

Solubility Profile

SolventSolubility (mg/mL)
Water0.12
Ethanol8.9
DMSO34.2
Chloroform22.7

Data derived from shake-flask method at 25°C . The low aqueous solubility (0.12 mg/mL) necessitates formulation strategies for biological testing.

Spectroscopic Characteristics

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 8.15 (d, J = 8.4 Hz, 1H), 7.89–7.83 (m, 3H), 7.62 (dd, J = 8.8, 2.4 Hz, 1H), 6.98 (d, J = 2.4 Hz, 1H), 2.31 (s, 3H, CH₃) .

  • ¹⁹F NMR: Single resonance at -62.4 ppm (CF₃) .

Biological Activity and Mechanisms

Cell LineIC₅₀ (μM)Selectivity Index
MCF-71.28.3
A5492.73.6
HepG20.911.1

Selectivity index calculated vs. HEK293 normal cells . Mechanistic studies indicate dual inhibition of topoisomerase IIα (Kᵢ = 0.45 μM) and tubulin polymerization (EC₅₀ = 1.8 μM) .

Antimicrobial Effects

Against drug-resistant pathogens:

  • MRSA: MIC₉₀ = 16 μg/mL (vs. 64 μg/mL for vancomycin)

  • Candida auris: IC₅₀ = 8.3 μM
    The trifluoromethyl group enhances membrane permeability, achieving intracellular concentrations 3.2× higher than non-fluorinated analogs .

Pharmaceutical Applications

Drug Delivery Systems

Encapsulation in PLGA nanoparticles (150 nm diameter) improves aqueous solubility to 4.8 mg/mL and extends plasma half-life in rats from 1.2 hr (free drug) to 6.8 hr .

Combination Therapies

Synergistic effects observed with:

  • Doxorubicin (CI = 0.32 at ED₇₅)

  • Paclitaxel (CI = 0.41 at ED₈₀)
    Combination indices calculated using Chou-Talalay method .

Comparative Analysis with Structural Analogs

CompoundLogPTopo IIα Kᵢ (μM)MRSA MIC₉₀ (μg/mL)
Target Compound3.20.4516
6-Chloro analog 2.81.232
8-Trifluoromethoxy derivative 3.80.8764
Non-acetylated variant 2.12.3128

Data highlights the critical role of bromine and acetyl groups in enhancing both lipophilicity and target affinity .

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